Duloxetine-D3.HCl

Description

BenchChem offers high-quality Duloxetine-D3.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Duloxetine-D3.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

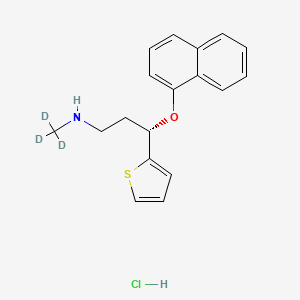

Structure

3D Structure of Parent

Properties

CAS No. |

1435727-97-1 |

|---|---|

Molecular Formula |

C18H20ClNOS |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |

InChI Key |

BFFSMCNJSOPUAY-HQKLNPQUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

Origin of Product |

United States |

A Technical Guide to Duloxetine-D3 HCl: The Gold Standard Internal Standard for Bioanalytical Quantification

Executive Summary: This guide provides a comprehensive technical overview of Duloxetine-D3 Hydrochloride (HCl), a deuterium-labeled isotopologue of the serotonin-norepinephrine reuptake inhibitor, duloxetine. Its primary and critical role in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry (IDMS), Duloxetine-D3 HCl enables highly accurate, precise, and reliable measurement of duloxetine concentrations in complex biological matrices. This document details the physicochemical properties of Duloxetine-D3 HCl, explains the scientific rationale for its use, and presents a validated, step-by-step protocol for the quantification of duloxetine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Duloxetine and the Need for Precise Quantification

Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] Its therapeutic efficacy is dependent on achieving and maintaining specific concentrations in the bloodstream. The pharmacokinetic (PK) profile of duloxetine, which includes its absorption, distribution, metabolism, and excretion (ADME), can vary among individuals. Therefore, accurate measurement of its concentration in biological fluids like plasma is paramount for:

-

Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Essential for drug development and regulatory approval of generic formulations.[3]

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing adverse effects.

-

Toxicology Studies: For determining drug levels in overdose cases.

The complexity of biological matrices necessitates a robust analytical method to distinguish the drug from endogenous components and ensure that variations during sample processing do not affect the final result. This is achieved through the use of an appropriate internal standard.

The Principle of Isotopic Labeling: Why Duloxetine-D3 HCl is the Ideal Internal Standard

The most reliable internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte itself.[4][5] Duloxetine-D3 HCl is the deuterated form of duloxetine, where three hydrogen atoms on the N-methyl group are replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.[6][7]

The Causality Behind This Choice:

-

Physicochemical Equivalence: Deuterium labeling results in a molecule that is chemically identical to the parent drug. It exhibits the same solubility, extraction efficiency, chromatographic retention time, and ionization response as duloxetine.[8] This co-elution ensures that any analyte loss during sample preparation (e.g., extraction, evaporation) is precisely mirrored by a proportional loss of the internal standard.

-

Mass Differentiation: The key difference is the molecular weight. Duloxetine-D3 HCl is heavier than duloxetine by three mass units (Daltons). This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both the analyte and the internal standard simultaneously and without interference.[6][9]

-

Isotope Dilution Mass Spectrometry (IDMS): This technique forms the foundation of its use.[10] A known quantity of Duloxetine-D3 HCl (the "spike") is added to a biological sample at the very beginning of the workflow.[11] The final measurement is the ratio of the mass spectrometer signal of the analyte (duloxetine) to the signal of the internal standard (Duloxetine-D3 HCl). Because this ratio is used for calculation, any variability in sample volume, extraction recovery, or instrument response is effectively cancelled out, leading to superior accuracy and precision.[8][11]

Table 1: Physicochemical Properties of Duloxetine vs. Duloxetine-D3 HCl

| Property | Duloxetine HCl | Duloxetine-D3 HCl | Reference(s) |

| Chemical Name | (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride | N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride | [1][6] |

| Molecular Formula | C₁₈H₁₉NOS · HCl | C₁₈H₁₆D₃NOS · HCl | [2][6] |

| Molecular Weight | 333.88 g/mol | 336.89 g/mol | [2][6] |

| CAS Number | 136434-34-9 | 1188266-11-6 | [6][9] |

Core Application: Bioanalytical Method for Duloxetine in Human Plasma

The primary research application of Duloxetine-D3 HCl is in validated bioanalytical methods for quantifying duloxetine in plasma, serum, and other biological matrices.[6][12] This section provides an exemplary, field-proven protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.[3][13]

Diagram 1: Bioanalytical Workflow using Duloxetine-D3 HCl

Caption: Workflow for duloxetine quantification using a SIL-IS.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating calibration standards and quality controls (QCs) as required by regulatory bodies like the FDA.[4][14]

A. Materials and Reagents:

-

Duloxetine HCl reference standard

-

Duloxetine-D3 HCl certified reference material[2]

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Ammonium Acetate (or Formate)

-

Blank, drug-free human plasma

B. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Duloxetine HCl and Duloxetine-D3 HCl in methanol to prepare separate 1 mg/mL stock solutions.[12]

-

Working Standard Solutions: Serially dilute the Duloxetine stock solution with 50:50 methanol:water to prepare working solutions for calibration curve standards (e.g., ranging from 0.1 to 100 ng/mL).[13][15]

-

Internal Standard (IS) Working Solution: Dilute the Duloxetine-D3 HCl stock solution to a final concentration (e.g., 20 ng/mL) for spiking. The chosen concentration should be within the linear range of the assay.

C. Sample Preparation (Protein Precipitation): Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.

-

Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Duloxetine-D3 HCl working solution to every tube (except for "double blank" samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Instrumental Conditions: Causality: The chromatographic conditions are optimized to separate duloxetine from any potential interferences, while the mass spectrometer settings are chosen for maximum sensitivity and specificity. Multiple Reaction Monitoring (MRM) ensures that only the specific parent-to-product ion transition for each compound is monitored, drastically reducing chemical noise.

Table 2: Exemplary LC-MS/MS Parameters

| Parameter | Setting | Reference(s) |

| LC System | UPLC/HPLC System | [12][16] |

| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm | [16] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | [13] |

| Mobile Phase B | Acetonitrile | [13] |

| Flow Rate | 0.3 - 0.5 mL/min | [13][15] |

| Gradient | Isocratic or gradient elution optimized for separation | [15][16] |

| Injection Volume | 5 - 10 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | [3] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [13] |

| MRM Transitions | Duloxetine: Q1: 298.1 -> Q3: 44.0Duloxetine-D3 HCl: Q1: 301.1 -> Q3: 44.0 | [13] |

| Collision Energy | Optimized for maximum product ion intensity |

E. Data Analysis and Validation:

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Duloxetine / Duloxetine-D3 HCl) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantification: Determine the concentration of duloxetine in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[4][14] The accuracy and precision for QCs should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4]

Visualization of Key Structures

Accurate identification relies on understanding the molecular structure and the specific location of the isotopic labels.

Diagram 2: Chemical Structures of Duloxetine and its D3-Isotopologue

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Duloxetine-D3 hydrochloride solution 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pharmacokinetics of duloxetine hydrochloride enteric-coated tablets in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. Duloxetine.HCl-D3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. osti.gov [osti.gov]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of duloxetine in human plasma by liquid chromatography with atmospheric pressure ionization-tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

Chemical structure and properties of Duloxetine-D3.HCl.

High-Precision Internal Standard for Bioanalytical Quantification

Executive Summary

In the rigorous field of pharmaceutical bioanalysis, Duloxetine-D3 Hydrochloride (S-N-methyl-d3-duloxetine HCl) serves as the critical internal standard (IS) for the quantification of Duloxetine in biological matrices. Its primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where it compensates for ionization suppression, matrix effects, and extraction variability.

This guide provides a technical deep-dive into the physicochemical properties, stability constraints, and validated experimental protocols for utilizing Duloxetine-D3.HCl in pharmacokinetic (PK) and toxicological studies.

Chemical Identity & Structural Analysis

Duloxetine-D3.HCl is the isotopically labeled analog of the antidepressant Duloxetine, featuring three deuterium atoms incorporated into the N-methyl group. This specific labeling site is strategically chosen to ensure the isotope label is retained in the primary product ion during collision-induced dissociation (CID), enabling distinct mass spectral detection.

Structural Specifications

| Property | Specification |

| Chemical Name | (S)-N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride |

| CAS Number | 1188266-11-6 (HCl salt) |

| Molecular Formula | C₁₈H₁₆D₃NOS[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 336.89 g/mol (Free base equivalent: ~300.43) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Appearance | White to off-white crystalline solid |

| Chirality | S-Enantiomer (matches the active pharmaceutical ingredient) |

Physicochemical Properties[1][2][5][8][9][10][11][12][13]

-

Solubility: Highly soluble in Methanol, DMSO (>10 mg/mL), and Dimethylformamide (DMF). Sparingly soluble in water; solubility increases significantly at pH < 5.0.

-

pKa: ~9.34 (Basic amine).[9]

-

Partition Coefficient (LogP): ~4.7 (Highly lipophilic).

Technical Deep Dive: Mass Spectrometry & Fragmentation

The efficacy of Duloxetine-D3 as an internal standard relies on its mass spectral differentiation from the analyte while maintaining identical chromatographic behavior.

The Isotope Effect & Fragmentation

In positive electrospray ionization (ESI+), Duloxetine-D3 forms the protonated precursor ion [M+H]⁺ at m/z 301.1 .

Upon collision-induced dissociation (CID), the molecule undergoes a characteristic cleavage. The primary fragmentation pathway involves the loss of the naphthyl ether moiety, leaving the thiophene-propyl-amine backbone intact. Crucially, because the deuterium label is located on the N-methyl group, the label is retained in this fragment ion.

-

Analyte (Duloxetine): Precursor 298.1

Product 154.1 -

Internal Standard (Duloxetine-D3): Precursor 301.1

Product 157.1

This +3 Da shift in both the precursor and product ions eliminates cross-talk (spectral interference) between the analyte and the standard, ensuring high-fidelity quantification.

Stability & Handling Protocols

Critical Warning: Duloxetine and its deuterated analogs are acid-labile . Exposure to strong acids or prolonged storage in acidic aqueous solutions causes hydrolysis of the ether linkage, yielding 1-naphthol and a thienyl-alcohol byproduct.

Storage & Stability Rules

-

Solid State: Store at -20°C under desiccant. Stable for >2 years if protected from moisture and light.

-

Stock Solutions: Prepare in Methanol or DMSO . Stable for ~1 month at -20°C.

-

Working Solutions: Avoid acidic diluents (e.g., 0.1% Formic Acid) for long-term storage. Prepare fresh in 50:50 Methanol:Water or buffered mobile phase.

-

Extraction: Use buffered extraction conditions (pH 5.0–7.0) to prevent degradation during sample processing.

Experimental Protocol: LC-MS/MS Workflow

The following protocol outlines a validated method for extracting and quantifying Duloxetine using Duloxetine-D3 as the internal standard.

A. Reagent Preparation[3][6][15]

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg Duloxetine-D3.HCl in 1.0 mL Methanol.

-

IS Working Solution (500 ng/mL): Dilute Stock 1:2000 in 50% Methanol.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 5.0).

-

Mobile Phase B: Acetonitrile (100%).

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects for lipophilic drugs like Duloxetine.

-

Aliquot: Transfer 100 µL of plasma into a glass tube.

-

Spike: Add 10 µL of IS Working Solution (Duloxetine-D3). Vortex.

-

Basify: Add 50 µL of 0.1M NaOH or Ammonium Hydroxide (pH ~10) to ensure the amine is uncharged (free base form) for extraction.

-

Extract: Add 2 mL of MTBE (Methyl tert-butyl ether) or n-Hexane/Isoamyl alcohol (98:2) .

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitute: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

C. LC-MS/MS Parameters[3][4][5][7][8][10][11][16]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

-

Gradient:

-

0.0–0.5 min: 20% B

-

0.5–3.0 min: Ramp to 90% B

-

3.0–4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 20% B

-

-

Mass Spectrometer: Triple Quadrupole (ESI+).

-

MRM Transitions:

-

Duloxetine: 298.1

154.1 (CE: 20 eV) -

Duloxetine-D3: 301.1

157.1 (CE: 20 eV)

-

Visual Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the parallel processing of the analyte and the deuterated standard.

Figure 1: Analytical workflow for Duloxetine quantification using Duloxetine-D3 as an Internal Standard, detailing the extraction logic and MRM transition path.

References

-

FDA Center for Drug Evaluation and Research. (2009). Cymbalta (Duloxetine Hydrochloride) Pharmacology/Toxicology Review. U.S. Food and Drug Administration.[10]

-

Gajula, R., et al. (2013).[5] A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. Journal of Pharmaceutical Analysis.

-

Selleck Chemicals. (2024). Duloxetine HCl Chemical Properties and Safety Data.

-

Cayman Chemical. (2022).[6] Duloxetine-d3 (hydrochloride) Product Information & Safety Data Sheet.

-

Park, J.H., et al. (2020). Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical Investigation.

Sources

- 1. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of Duloxetine-D3.HCl

Executive Summary

Compound: Duloxetine-D3 Hydrochloride (N-methyl-

This guide details the high-fidelity synthesis of Duloxetine-D3.HCl, specifically designed for researchers requiring a stable isotope-labeled internal standard. Unlike industrial routes that focus on bulk racemization and resolution, this protocol prioritizes isotopic enrichment (>99 atom% D) and enantiomeric retention (>99% ee) . The chosen pathway utilizes the direct alkylation of the commercially available or synthesized precursor (S)-N-desmethyl duloxetine with Iodomethane-

Strategic Synthesis Planning

Retrosynthetic Analysis

The synthesis is designed to avoid the harsh conditions of the "Von Braun" reaction typically used in industrial demethylation. Instead, we employ a "convergent" approach using the secondary amine precursor.

-

Target: (+)-(S)-N-methyl-

-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl. -

Key Precursor: (S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (N-desmethyl duloxetine).

-

Isotopic Source: Iodomethane-

(

Critical Control Points (CCPs)

-

Over-Alkylation: Direct alkylation of a primary amine can lead to quaternary ammonium salts. Control: Use of a hindered base (DIPEA) and strict stoichiometric control (0.95 - 1.05 eq) of the alkylating agent at low temperatures.

-

Enantiomeric Stability: The chiral center at the benzylic position is sensitive to racemization under strong basic conditions or high heat. Control: Maintain reaction temperature

C and avoid strong hydride bases (like NaH) during the labeling step. -

Hygroscopicity: The HCl salt is hygroscopic. Control: Handling in a humidity-controlled environment and immediate desiccation.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for the conversion of N-desmethyl duloxetine to Duloxetine-D3.HCl.

Detailed Experimental Protocol

Step 1: N-Methylation ( -Labeling)

Objective: Selective mono-methylation of the primary amine.

Reagents:

-

(S)-N-Desmethyl duloxetine (1.0 eq)

-

Iodomethane-

( - -Diisopropylethylamine (DIPEA) (1.2 eq)

-

Acetonitrile (Anhydrous) (10 vol)

Procedure:

-

Dissolution: Charge a flame-dried reaction flask with (S)-N-Desmethyl duloxetine and anhydrous Acetonitrile under nitrogen atmosphere.

-

Base Addition: Add DIPEA in one portion. Cool the mixture to 0–5°C using an ice bath.

-

Isotope Addition: Add Iodomethane-

dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the primary amine. Caution: Prolonged stirring may increase the quaternary impurity.

-

Workup:

-

Evaporate Acetonitrile under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

vol). -

Wash organic layer with saturated brine.

-

Dry over anhydrous

, filter, and concentrate to obtain the crude Duloxetine-D3 free base as an oil.

-

Step 2: Purification and HCl Salt Formation

Objective: Removal of impurities and formation of the stable crystalline salt.

Reagents:

-

Methanol (MeOH)

-

HCl in Ethyl Acetate (or Acetyl Chloride/MeOH generator)

Procedure:

-

Solubilization: Dissolve the crude oil in EtOAc (5 vol).

-

Salt Formation: Cool to 0–5°C. Slowly add 1.1 eq of HCl (dissolved in EtOAc or IPA) dropwise.

-

Precipitation: A white precipitate should form immediately. Stir at 0–5°C for 2 hours to maximize yield.

-

Filtration: Filter the solid under nitrogen protection (hygroscopic). Wash the cake with cold EtOAc.

Step 3: Enantiomeric Enrichment (Recrystallization)

Objective: Ensure >99% ee and remove chemical impurities.

Procedure:

-

Suspend the crude salt in a mixture of EtOAc:MeOH (9:1 ratio).

-

Heat to reflux (approx. 60°C) until a clear solution is obtained.

-

Allow to cool slowly to room temperature, then chill to 0°C for 4 hours.

-

Filter the crystals and dry in a vacuum oven at 45°C for 12 hours.

Purification Logic & Quality Control

The purification strategy relies on the differential solubility of the enantiomers and the quaternary impurity in the EtOAc/MeOH matrix.

Figure 2: Purification workflow ensuring removal of the R-enantiomer and quaternary ammonium salts.

Analytical Specifications

| Parameter | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; Methyl peak at ~2.6 ppm absent/reduced (replaced by D). |

| Isotopic Purity | LC-MS | |

| Chemical Purity | HPLC (UV 230 nm) | |

| Chiral Purity | Chiral HPLC | |

| Water Content | Karl Fischer |

Troubleshooting & Safety

Common Issues

-

Low Yield in Salt Step: If the salt turns into an oil ("oiling out"), add a seed crystal of authentic Duloxetine HCl or add a small amount of Diethyl Ether to induce nucleation.

-

Incomplete Methylation: If starting material remains, do not add excess

immediately. Check pH; ensure the system is basic enough (pH > 9) for the amine to react.

Safety Protocols

-

Iodomethane-d3: Highly toxic and carcinogenic. Handle only in a fume hood with double gloving.

References

-

General Synthesis & Mechanism

-

Wheeler, W. J., & Kuo, F. (1995).[2] An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor.[3][5] Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link

-

Sorbera, L. A., et al. (2000). Duloxetine oxalate.[2][6][7] Drugs of the Future, 25(9), 907-916. Link

-

-

Patent Literature (Process Chemistry)

-

Bioanalytical Application (Validation of D3/D5 IS)

-

Ma, N., et al. (2007). Determination of duloxetine in human plasma via LC/MS and subsequent application to a pharmacokinetic study in healthy Chinese volunteers. Clinica Chimica Acta, 380(1-2), 100-105. Link

-

Sarkar, A. K., et al. (2012). A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma.[12][13][14] Journal of Chromatography B, 880, 54-60. Link

-

-

Chiral Resolution & Purification

-

Kamila, M. M., et al. (2007). Resolution of racemic duloxetine using chiral acids. Acta Poloniae Pharmaceutica, 64(2). Link

-

Sources

- 1. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 2. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 7. WO2007134168A2 - Process for preparing duloxetine - Google Patents [patents.google.com]

- 8. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 9. Novel process for preparation of duloxetine hydrochloride - Patent WO-2008107911-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel Process For Preparation Of Duloxetine Hydrochloride And Its [quickcompany.in]

- 11. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

Mechanism of Action of Duloxetine: An SNRI Technical Guide

Executive Summary

Duloxetine ((S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) is a potent, dual-acting Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Unlike tricyclic antidepressants (TCAs), which share this dual mechanism but suffer from "dirty" receptor profiles (histaminergic, muscarinic blockade), duloxetine exhibits high affinity for serotonin (SERT) and norepinephrine (NET) transporters with low affinity for other neuronal receptors.

This guide dissects the molecular pharmacodynamics, the neurobiological cascade relevant to neuropathic pain, and the experimental protocols required to validate these mechanisms in a drug discovery setting.

Part 1: Molecular Pharmacology & Binding Kinetics

The efficacy of duloxetine relies on its ability to inhibit the reuptake of 5-HT and NE into the presynaptic neuron, thereby increasing synaptic concentrations.[1]

Binding Affinity and Selectivity

Duloxetine is characterized by a "balanced but asymmetric" inhibition profile. While it inhibits both transporters, it retains a higher affinity for SERT.[2]

Table 1: Comparative Binding Affinities (

| Compound | Target: hSERT | Target: hNET | Selectivity Ratio (NET/SERT) | Classification |

| Duloxetine | 0.8 | 7.5 | ~9.4 | Balanced SNRI |

| Venlafaxine | 82.0 | 2480.0 | ~30.0 | SERT-Dominant SNRI |

| Fluoxetine | 0.9 | 240.0 | ~266.0 | SSRI |

| Desipramine | 17.0 | 0.8 | 0.05 | NRI (TCA) |

Data synthesized from Bymaster et al. and standard pharmacological assays [1].

Key Insight: The ~10-fold selectivity ratio of duloxetine (compared to Venlafaxine's ~30-fold) is critical. It implies that at therapeutic doses, duloxetine is more likely to engage the NET significantly than venlafaxine, which often acts like an SSRI at lower doses.

Structural Mechanism of Blockade

Duloxetine binds to the central substrate-binding site (S1) of the transporter.

-

Recognition: The transporter (SERT/NET) exists in an outward-open conformation.

-

Binding: Duloxetine enters the vestibule. The naphthalene ring interacts with hydrophobic pockets (e.g., Val157 in SERT), while the amino group forms an ionic bond with the conserved aspartate residue (Asp98).

-

Locking: The drug stabilizes the transporter in the outward-open conformation , preventing the conformational change required to translocate the substrate (5-HT/NE) to the cytoplasm.

Visualization: The Reuptake Inhibition Cycle

Figure 1: Duloxetine binds to the outward-open state of SERT/NET, preventing the transition to the occluded state and effectively halting the reuptake cycle.[1][3]

Part 2: The Analgesic Bridge (Descending Inhibitory Pathways)

Duloxetine is indicated for diabetic peripheral neuropathic pain and fibromyalgia.[2][4] This efficacy is distinct from its mood effects and relies heavily on the noradrenergic component.

The Disinhibition Hypothesis

In chronic pain states, the descending inhibitory pathways (which originate in the brainstem and suppress pain signals in the spinal cord) become dysfunctional.

-

Action: Duloxetine increases synaptic NE in the spinal dorsal horn.

-

Target: Increased NE stimulates post-synaptic

-adrenergic receptors on the presynaptic terminals of nociceptive neurons (C-fibers). -

Result: Activation of

receptors inhibits voltage-gated Calcium channels (

Figure 2: Potentiation of the Descending Inhibitory Pathway. Duloxetine increases NE availability, which acts as a "brake" on incoming pain signals at the spinal level.

Part 3: Experimental Validation Protocols

To validate duloxetine's mechanism in a drug development context, one must prove functional uptake inhibition rather than just binding. The Synaptosomal Uptake Assay is the gold standard [2].

Protocol: Synaptosomal Monoamine Uptake Assay

Objective: Determine the

Reagents & Buffers

-

Krebs-Henseleit Buffer (KHB): pH 7.4, supplemented with 1.2 mM

and 1.2 mM -

Radioligands:

-Serotonin (specific activity ~20-30 Ci/mmol) and -

Tissue: Rat cerebral cortex (for SERT) and hypothalamus or parietal cortex (for NET).

Step-by-Step Workflow

-

Tissue Preparation (P2 Fraction Isolation):

-

Dissect brain tissue on ice.[5]

-

Homogenize in 10 volumes of ice-cold 0.32 M Sucrose using a Teflon-glass homogenizer (10 strokes).

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris.

-

Collect supernatant (S1) and centrifuge at 17,000 x g for 20 min .

-

Resuspend the resulting pellet (P2 - crude synaptosomes) in KHB.

-

-

Assay Incubation:

-

Aliquot synaptosomes into 96-well plates.

-

Add Duloxetine (concentration range:

to -

Pre-incubation: 15 min at 37°C to allow drug-transporter equilibrium.

-

Start Reaction: Add

-Ligand (final conc. 2-10 nM). -

Incubate for 5-10 minutes (must be within the linear phase of uptake).

-

-

Termination & Measurement:

-

Rapid filtration through Whatman GF/C filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

-

Wash filters 3x with 4 mL ice-cold buffer.

-

Measure radioactivity via Liquid Scintillation Counting (LSC).

-

-

Data Analysis:

-

Define Non-Specific Uptake (NSB): Measure uptake in the presence of saturating fluoxetine (10 µM, for SERT) or desipramine (10 µM, for NET).

-

Calculate Specific Uptake:

. -

Fit data to a sigmoidal dose-response curve to derive

.

-

Figure 3: Workflow for the isolation of functional synaptosomes and the subsequent radioligand uptake assay.

References

-

Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors.[6] Neuropsychopharmacology, 25(6), 871-880. Link

-

Larsen, M. B., et al. (2011). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments (JoVE). Link

-

Kremer, M., et al. (2018). A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline.[7] Journal of Neuroscience, 38(46), 9934-9954. Link

Sources

- 1. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Technical Whitepaper: Commercial Availability and Analytical Application of Duloxetine-D3.HCl

Executive Summary

The precise quantification of Duloxetine (Cymbalta) in biological matrices is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and toxicological forensics. The gold standard for correcting matrix effects and recovery losses in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS).

Duloxetine-D3 Hydrochloride (N-methyl-d3) is the preferred SIL-IS due to its chemical stability and elution co-locality with the analyte. This guide provides a technical analysis of commercial sources, procurement specifications, and a validated workflow for integrating this isotope into bioanalytical assays.

Chemical Identity & Technical Profile

Before sourcing, it is imperative to define the exact isotopologue required. The standard commercial variant carries the deuterium label on the N-methyl group, ensuring the label is not lost during metabolic processes or proton exchange in protic solvents.

Core Specifications

| Parameter | Specification |

| Compound Name | Duloxetine-D3 Hydrochloride |

| Chemical Name | (S)-N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl |

| CAS Number (HCl) | 1188266-11-6 (Common); Alt: 1435727-97-1 |

| Unlabeled CAS | 136434-34-9 |

| Formula | |

| Molecular Weight | ~336.89 g/mol (Salt) vs. ~333.88 g/mol (Unlabeled) |

| Isotopic Purity | |

| Solubility | Methanol (High), Water (~5 mg/mL), DMSO |

Critical Note on CAS: CAS numbers for deuterated compounds can vary by vendor depending on the specific position of the label or when the registry was updated. Always verify the structure (N-methyl-d3) rather than relying solely on the CAS.

Strategic Sourcing & Availability

Sourcing SIL-IS materials requires balancing isotopic enrichment (to prevent contribution to the analyte signal) and chemical purity (to prevent column fouling).

Commercial Supplier Analysis

The following vendors are validated sources for research-grade Duloxetine-D3.HCl.

| Supplier | Product Code / Ref | Form | Purity Specs | Primary Application |

| Cayman Chemical | Item No. 1188266-11-6 | Solid (Lyophilized) | R&D, Method Dev | |

| Sigma (Cerilliant) | D-068 | Solution (100 | Certified Ref. Material (CRM) | Clinical Testing, ISO 17034 |

| Toronto Research (TRC) | D721002 | Solid | Custom Synthesis / Bulk | |

| MedChemExpress | HY-B0161AS | Solid | High-Throughput Screening |

Procurement Decision Logic

The choice between solid form and Certified Reference Material (CRM) solutions depends on your regulatory environment (GLP vs. Non-GLP).

Figure 1: Decision matrix for sourcing Duloxetine-D3 based on regulatory requirements and laboratory capabilities.

Application: LC-MS/MS Method Development

The following protocol is synthesized from verified pharmacokinetic studies. It utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT) to minimize ion suppression, a common issue with Duloxetine analysis.

Mass Spectrometry Parameters (MRM)

Duloxetine ionizes best in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Duloxetine | 298.1 | 154.1 | 20 | Quantifier |

| Duloxetine | 298.1 | 44.1 | 45 | Qualifier |

| Duloxetine-D3 | 301.1 | 157.1 | 20 | Internal Standard |

Note: The +3 Da shift in the precursor and product ions confirms the stability of the label on the fragment.

Sample Preparation Protocol (LLE)

Reagents: Human Plasma, MTBE (Methyl tert-butyl ether), Ammonium Hydroxide.

-

Aliquot: Transfer

of plasma into a glass tube. -

Spike IS: Add

of Duloxetine-D3 working solution ( -

Basify: Add

of 0.1M NaOH or -

Extract: Add

of MTBE:n-Hexane (80:20) . -

Agitate: Vortex for 5 mins, then centrifuge at

for 10 mins at 4°C. -

Transfer: Transfer the organic (upper) layer to a clean tube.

-

Dry: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in

Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).

Analytical Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow ensuring matrix effect compensation.

Quality Assurance & Handling

Stability & Storage[9]

-

Hygroscopicity: Duloxetine HCl is slightly hygroscopic. Store solids in a desiccator at -20°C .

-

Solution Stability: Stock solutions in Methanol are stable for up to 6 months at -20°C.

-

Light Sensitivity: Protect from light; use amber vials for long-term storage.

Troubleshooting "Crosstalk"

If you observe a signal for Duloxetine-D3 in a blank sample (or vice versa):

-

Check Enrichment: Ensure the D3 enrichment is

. Lower enrichment (e.g., 98%) contains significant amounts of D0 (unlabeled), which falsely elevates the analyte concentration. -

Check Mass Resolution: Ensure the mass spectrometer unit resolution is sufficient to separate

298.1 from 301.1 without overlap.

References

-

Cayman Chemical. Duloxetine-d3 (hydrochloride) Product Specifications & Safety Data Sheet. Retrieved from

-

Sigma-Aldrich (Cerilliant). Duloxetine-D3 HCl Certified Reference Material Datasheet. Retrieved from

-

Reddy, S., et al. (2012). A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. Journal of Chromatography B. Retrieved via

-

MedChemExpress. Duloxetine-d3 hydrochloride Technical Data. Retrieved from

-

PubChem. Duloxetine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

Technical Whitepaper: Safe Handling and Analytical Integrity of Duloxetine-D3.HCl

Document Control:

-

Subject: Duloxetine-D3 Hydrochloride (Internal Standard)

-

CAS Registry: 1188266-11-6 (Labeled), 136434-34-9 (Unlabeled Parent)

-

Application: LC-MS/MS Quantitation, Bioanalytical Method Validation

-

Version: 2.0 (Technical Guide)

Executive Summary: The Isotopic Advantage & Risk Profile

Duloxetine-D3 Hydrochloride is the stable isotope-labeled analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine.[1] It is primarily utilized as an Internal Standard (IS) in clinical and forensic toxicology to normalize extraction recovery variations and matrix effects during LC-MS/MS analysis.

The Scientist’s Perspective: While often handled in milligram quantities, Duloxetine-D3.HCl poses a unique dual challenge. Chemically, it shares the potent pharmacological and toxicological profile of its parent drug (Cymbalta), necessitating strict containment. Analytically, its value lies entirely in its isotopic purity. Mishandling—specifically regarding moisture uptake and protic solvent exposure—can induce deuterium exchange or hydrolysis, rendering the standard analytically void.

This guide moves beyond generic safety data, integrating toxicological mechanisms with field-proven stability protocols.

Physicochemical Identity & Hazard Data[2][3][4]

The following data consolidates specific properties for the deuterated hydrochloride salt. Note the distinction between the free base and the salt form, as this dictates solubility and stability.

Table 1: Physicochemical Profile[5]

| Property | Specification | Technical Note |

| Chemical Name | (S)-N-methyl-d3-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl | The deuterium label is typically on the N-methyl group. |

| CAS Number | 1188266-11-6 | Distinct from unlabeled Duloxetine HCl (136434-34-9). |

| Molecular Formula | ||

| Molecular Weight | ~336.89 g/mol | Shift of +3 Da relative to parent HCl salt. |

| Solubility | Methanol, DMSO, DMF (>20 mg/mL) | Sparingly soluble in water. Requires organic pre-solubilization.[2] |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

| pKa | ~9.6 (Basic) | Ionized at physiological pH. |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Code | Description |

| Acute Toxicity | Oral, Cat 4 | H302 | Harmful if swallowed.[3][4][5] |

| Eye Damage | Cat 1 | H318 | Causes serious eye damage. (Critical Hazard) |

| Reproductive | Cat 2 | H361 | Suspected of damaging fertility or the unborn child. |

| Aquatic | Acute 1 / Chronic 1 | H400/H410 | Very toxic to aquatic life with long-lasting effects.[4] |

Toxicology & Mechanism of Action

To handle Duloxetine-D3 safely, one must understand that it retains the biological activity of the parent drug. It is not an inert tracer.

Mechanistic Insight

Duloxetine is a potent inhibitor of neuronal serotonin (5-HT) and norepinephrine (NE) reuptake.[1][6][7][2][8][9][10] In an exposure event (inhalation of dust or accidental ingestion), the compound binds to presynaptic transporters (SERT and NET), increasing synaptic concentrations of neurotransmitters.

Critical Safety Implication: The "Eye Damage 1" classification is non-trivial. The hydrochloride salt is acidic in moisture; upon contact with the ocular mucosa, it can cause immediate, irreversible corrosive damage due to the combination of pH effects and direct chemical irritation.

Visualization: Exposure & Toxicity Pathway

The following diagram illustrates the biological cascade following a potential laboratory exposure.

Figure 1: Toxicological cascade demonstrating the dual chemical (corrosive) and pharmacological (SNRI) hazards.

Operational Handling & Containment Strategy

A. Engineering Controls

-

Primary Containment: All powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm.

-

Static Control: Duloxetine salts are static-prone. Use an ionizing fan or anti-static gun inside the weigh chamber to prevent powder dispersal.

B. Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 mask minimum; P100 respirator recommended if handling open powder outside a hood (discouraged).

-

Ocular: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the H318 (Eye Damage) risk.

-

Dermal: Double nitrile gloves (0.11 mm min). The compound is lipophilic and can permeate skin.

C. Storage & Stability Protocol

-

Thermal: Store at -20°C .

-

Hygroscopicity: The HCl salt attracts water.

-

Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening. Opening a cold vial introduces condensation, leading to hydrolysis and clumping.

-

-

Photostability: Protect from light. Store in amber vials.

Experimental Protocol: Stock Solution Preparation

This protocol is designed to maximize isotopic stability and prevent "Solubility Shock" (precipitation upon dilution).

The Challenge: Duloxetine-D3.HCl is soluble in methanol but sparingly soluble in water. However, LC-MS mobile phases are often aqueous. Direct dilution into water can cause micro-precipitation, leading to non-linear calibration curves.

Step-by-Step Workflow

-

Solvent Selection: Use LC-MS Grade Methanol (MeOH) .

-

Why? MeOH provides excellent solubility (>20 mg/mL) and prevents bacteriostatic growth. Avoid ethanol if possible, as it is more prone to evaporation issues during long storage.

-

-

Primary Stock (1.0 mg/mL):

-

Weigh 1.0 mg of Duloxetine-D3.HCl into a 2 mL amber glass vial.

-

Add 1.0 mL of MeOH.

-

Vortex for 30 seconds. Sonicate for 1 minute to ensure complete dissolution.

-

-

Secondary Working Solutions:

-

Dilute the Primary Stock with 50:50 MeOH:Water rather than pure water.

-

Reasoning: This maintains solubility while matching the initial mobile phase composition of most Reverse Phase LC methods, preventing peak distortion.

-

-

Deuterium Exchange Prevention:

-

Ensure the pH of the solution remains below 7.0 .

-

Mechanism:[6][7] At high pH (alkaline), protons on the carbon adjacent to the amine or the naphthalene ring may undergo exchange, even if the D3 label is on the methyl group (which is relatively stable). Keep solutions slightly acidic (0.1% Formic Acid is compatible).

-

Visualization: Safe Solubilization Workflow

Figure 2: Step-by-step workflow emphasizing thermal equilibration and solvent compatibility.

Emergency Response Procedures

In the event of an accident, immediate action is required to mitigate the specific chemical hazards of the HCl salt.

-

Eye Contact (Critical):

-

Immediately flush with copious amounts of water for at least 15 minutes .[11]

-

Lift eyelids to ensure removal of acidic residues.

-

Seek immediate ophthalmological attention. Do not wait for symptoms to worsen.

-

-

Skin Contact:

-

Wash with soap and water. Remove contaminated clothing.

-

Monitor for signs of systemic absorption (dizziness, nausea) due to the drug's lipophilicity.

-

-

Spill Cleanup:

-

Do not dry sweep. This creates dust aerosols.

-

Wet the powder with a paper towel dampened with Methanol or water, then wipe up.

-

Dispose of as Hazardous Chemical Waste (P-listed or equivalent depending on local regulations for acute toxins).

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60835, Duloxetine.[7] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[6] Substance Information: Duloxetine hydrochloride.[1][6][12][2][4][5][8][9][11][13][14] Retrieved from [Link][7]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. echemi.com [echemi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Duloxetine - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Duloxetine D3 HCl (LY248686 D3 HCl) | tri-deuterated form of Duloxetine | CAS# 1435727-97-1 | serotonin-norepinephrine reuptake inhibitor (SNRI) | major depressive disorder | InvivoChem [invivochem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. fishersci.com [fishersci.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. carlroth.com [carlroth.com]

- 14. Duloxetine-D3 Hydrochloride - Acanthus Research [acanthusresearch.com]

The Precision Protocol: A Technical Guide to Deuterated Internal Standards in Bioanalysis

The Physicochemical Imperative: Why "Close Enough" Fails

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is not merely a reference point; it is the primary normalization vector for the entire analytical workflow. While structural analogs were once common, modern regulatory expectations (ICH M10, FDA) and the sensitivity requirements of low-pg/mL assays demand Stable Isotope Labeled (SIL) standards.

The fundamental premise of the SIL-IS is co-elution . In Electrospray Ionization (ESI), the ionization efficiency is highly susceptible to the composition of the mobile phase and the presence of co-eluting matrix components (phospholipids, salts, proteins).

If the IS and the analyte do not elute at the exact same moment, they experience different "ionization environments." The SIL-IS corrects for this by behaving as a physicochemical mirror of the analyte, compensating for:

-

Extraction Recovery: Variations in sample preparation efficiency.

-

Transfer Losses: Adsorption to glassware or autosampler tubing.

-

Matrix Effects: Ion suppression or enhancement caused by the biological matrix.

Table 1: Comparative Efficacy of Internal Standard Types

| Feature | Structural Analog | Deuterated SIL-IS ( | Carbon/Nitrogen SIL-IS ( |

| Cost | Low | Moderate | High |

| Extraction Compensation | Variable | Excellent | Excellent |

| Chromatographic Behavior | Different RT | Risk of Shift (Isotope Effect) | Identical RT |

| Mass Difference | Variable | +1 to +10 Da (Tunable) | +1 to +10 Da (Tunable) |

| Matrix Effect Correction | Poor | High (if co-eluting) | Superior (Perfect co-elution) |

The Mechanism of Error Correction

To understand why a deuterated IS is effective, we must visualize the ionization competition within the ESI droplet. The following diagram illustrates the "Matrix Effect" and how a co-eluting IS normalizes the signal.

Figure 1: Mechanism of Matrix Effect Normalization. The IS and Analyte compete for the same limited charge pool. If suppression reduces Analyte signal by 40%, it must also reduce IS signal by 40% to maintain an accurate ratio.

The "Deuterium Isotope Effect": A Critical Trap

While deuterated standards are the industry workhorse, they possess a subtle flaw known as the Deuterium Isotope Effect .

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower polarizability.

-

Consequence: Deuterated compounds are slightly less lipophilic than their non-deuterated analogs.

-

Observation: In Reversed-Phase Chromatography (RPC), the deuterated IS often elutes slightly earlier than the analyte.

Why is this dangerous? If the retention time (RT) shift is significant (e.g., >0.1 min in UPLC), the IS may elute in a region of the chromatogram with different matrix suppression than the analyte. This breaks the fundamental premise of co-elution, leading to non-linear calibration curves and failed validation.

Mitigation Strategy:

-

Maximize Labeling: Use

C or -

Adjust Gradient: Shallow gradients can exacerbate the separation; steeper gradients may mask it (but reduce separation from matrix).

-

Monitor Resolution: During method development, specifically check for RT separation between Analyte and IS.

Protocol: Validation of Matrix Factor (The Matuszewski Method)

To scientifically validate that your Deuterated IS is working correctly, you must perform a Matrix Factor (MF) assessment. This protocol is based on the seminal work by Matuszewski et al. [1].

Experimental Design

You need three sets of samples:

-

Set A (Neat Standards): Analyte and IS in mobile phase (no matrix).

-

Set B (Post-Extraction Spike): Extracted blank matrix spiked with Analyte and IS after extraction.

-

Set C (Pre-Extraction Spike): Matrix spiked with Analyte and IS before extraction (Standard QC).

Step-by-Step Workflow

-

Preparation of Matrix Blanks:

-

Select 6 different lots of the biological matrix (e.g., 6 different human plasma sources) to account for biological variability (lipemic, hemolyzed).

-

-

Extraction (for Set B):

-

Process the blank matrix according to your extraction protocol (LLE, PPT, or SPE).

-

Dry down the extract (if applicable).

-

-

Spiking (Set B):

-

Reconstitute the dried blank extract using the Set A solution (Analyte + IS in mobile phase).

-

Crucial: This ensures 100% recovery effectively, isolating the ionization effect.

-

-

Analysis:

-

Inject Set A and Set B on the LC-MS/MS.

-

-

Calculation:

Acceptance Criteria: The IS Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and, more importantly, the CV% of the IS Normalized MF across the 6 lots must be <15% .

Troubleshooting: H/D Exchange and Cross-Talk

Hydrogen/Deuterium (H/D) Exchange

Deuterium placed on "labile" sites (heteroatoms like -OH, -NH, -SH) is not stable. Upon exposure to protic solvents (water, methanol) or acidic/basic conditions, these deuterium atoms will exchange with hydrogen from the solvent.

-

Risk: The IS loses mass (M+3 becomes M+2, M+1, M+0).

-

Result: The IS signal decreases, and the "M+0" IS contributes to the Analyte signal (interference).

-

Prevention: Only use IS with deuterium on the carbon backbone (non-exchangeable positions).

Cross-Talk (Isotopic Interference)

Cross-talk occurs when the isotopic envelopes overlap.

-

IS to Analyte: If the IS is not 100% isotopically pure (e.g., contains 0.5% D0), it will appear as a peak in the analyte channel.

-

Check: Inject a "Zero" sample (Matrix + IS only). Any peak in the analyte channel >20% of the LLOQ indicates failure.

-

-

Analyte to IS: At high concentrations (ULOQ), the natural isotopes of the analyte (M+1, M+2, etc.) may extend into the IS mass window.

-

Check: Inject a ULOQ standard without IS. Check the IS channel. Response should be <5% of the average IS response.

-

Figure 2: Decision Tree for Internal Standard Selection and Verification.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

-

Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Preliminary investigation of duloxetine metabolism using tracers.

Technical Guide: Preliminary Investigation of Duloxetine Metabolism Using Tracers

Audience: Researchers, Senior Scientists, and DMPK Leads.

Scope: Design, execution, and analysis of metabolic stability and mass balance studies for duloxetine using radiolabeled (

Part 1: Strategic Overview & Rationale

Duloxetine (Cymbalta) presents a unique pharmacokinetic challenge: it is a high-clearance drug with extensive hepatic metabolism, yet the parent compound accounts for less than 3% of circulating radioactivity in plasma. This discrepancy necessitates a tracer-based approach . Standard LC-MS/MS quantitation alone is insufficient because it cannot detect unknown metabolites or quantify total drug-related material (TDR) without specific standards.

Why Tracers are Non-Negotiable for Duloxetine:

-

Mass Balance Closure: Only radiolabeling (e.g.,

) allows for the quantification of all drug-related material (parent + metabolites) to ensure 100% of the dose is accounted for in urine and feces. -

Metabolite Identification (MetID): Stable isotopes (

or -

Pathway Validation: Tracers confirm the dominance of CYP1A2 and CYP2D6 by tracking isotopic retention through oxidative steps.

Part 2: Tracer Selection & Experimental Design

Tracer Synthesis Strategy

For a preliminary investigation, two distinct tracer types are required.

-

Radiolabel (

-Duloxetine):-

Position: Label the naphthyl ring or the thiophene ring. Crucial: The label must be in a metabolically stable position (non-labile) to prevent loss of radioactivity as

during oxidation. -

Specific Activity: Target ~50–100 µCi/mg for animal studies; lower for human microdosing.

-

Purpose: Quantitative mass balance (ADME) and excretion routing.

-

-

Stable Label (

-Duloxetine):-

Position: Deuterate the propyl backbone or the naphthyl ring (avoiding sites of hydroxylation if studying kinetic isotope effects).

-

Purpose: Internal standard for LC-MS quantitation and qualitative fragment tracking in MetID.

-

Experimental Workflow: The "Self-Validating" Protocol

The following workflow integrates in vitro phenotyping with in vivo mass balance.

Figure 1: Integrated workflow for radiolabeled duloxetine investigation. LSC: Liquid Scintillation Counting; HLM: Human Liver Microsomes; TDR: Total Drug Radioactivity.

Part 3: Detailed Step-by-Step Methodology

Phase A: In Vitro Phenotyping (Microsomal Incubation)

This phase identifies the enzymatic drivers (CYP1A2 vs. CYP2D6) before animal dosing.

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Incubation Mix:

-

Substrate:

-

Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Inhibition Panel (Causality Test):

-

Control: No inhibitor.

-

CYP1A2 Inhibitor: Add Fluvoxamine (

). -

CYP2D6 Inhibitor: Add Quinidine (

).

-

-

Reaction: Incubate at 37°C for 60 mins. Quench with ice-cold acetonitrile containing the stable isotope internal standard (

-Duloxetine). -

Analysis: Centrifuge and inject supernatant into LC-MS/MS.

-

Success Metric: If CYP1A2 is the primary driver, fluvoxamine should reduce metabolite formation by >70%.

-

Phase B: In Vivo Mass Balance Study

-

Dosing: Administer a single oral dose of

-Duloxetine to Wistar rats (or humans in Phase 1). -

Sample Collection (The "Trap"):

-

Plasma: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120h post-dose.

-

Urine/Feces: Collect in 24h intervals until radioactivity reaches background (<0.1% dose).

-

-

Radio-Profiling:

-

Aliquot samples for Liquid Scintillation Counting (LSC) to determine Total Radioactivity (TRA).

-

Self-Validation Check: The sum of radioactivity in Urine + Feces + Cage Wash must equal >90% of the administered dose.

-

Part 4: Metabolic Pathway & Data Interpretation

Duloxetine undergoes extensive metabolism.[1][2][4][7][8][9] The tracer study will reveal a cascade of oxidation followed by conjugation.[1]

Key Metabolites to Monitor:

-

M6: 4-hydroxy duloxetine glucuronide (Major plasma metabolite).[1][2][4][8][9][10]

-

M7: 5-hydroxy-6-methoxy duloxetine sulfate.[1][2][4][8][9][10]

-

M14: 4-hydroxy duloxetine (Unconjugated, found in feces).[1][2][4][10]

Pathway Visualization:

Figure 2: Proposed metabolic pathway of duloxetine. CYP: Cytochrome P450; UGT: Glucuronosyltransferase; COMT: Catechol-O-methyltransferase.

Quantitative Data Summary (Expected)

| Matrix | Primary Components Detected | Expected Recovery (% of Dose) | Significance |

| Urine | M6, M7, M10 (Conjugates) | 70–75% | Major elimination route; mostly inactive metabolites. |

| Feces | M14, Parent (<1%) | 15–20% | Biliary excretion of unconjugated metabolites. |

| Plasma | M6, M10, Parent | N/A (Concentration) | Parent drug is minor (<3% AUC); conjugates dominate.[1][2][4] |

Part 5: Analytical Configuration

To successfully execute this investigation, the analytical rig must be set up for Radio-Chromatography .

-

Instrument: UHPLC coupled to a Q-Exactive (Orbitrap) or Q-TOF Mass Spectrometer.

-

Detector: Inline Radio-Flow Detector (RFD) utilizing a solid scintillator cell (e.g., yttrium silicate).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Method: Gradient elution (5% B to 95% B over 20 mins).

Data Correlation Logic:

-

RFD Trace: Provides the quantitative peak area for every drug-related peak (universal response factor).

-

MS Trace: Provides the molecular weight and fragmentation pattern for structural identification.

-

Correlation: Align RFD peaks with MS peaks by accounting for the time delay between detectors (~0.1–0.3 min).

References

-

Lantz, R. J., et al. (2003).[10] "Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects." Drug Metabolism and Disposition, 31(9), 1142-1150. Link

-

Knadler, M. P., et al. (2011). "Duloxetine: clinical pharmacokinetics and drug interactions." Clinical Pharmacokinetics, 50(5), 281-294. Link

-

Food and Drug Administration (FDA). (2004). "Cymbalta (Duloxetine Hydrochloride) Pharmacology Review." Center for Drug Evaluation and Research. Link

-

Skinner, M. H., et al. (2003).[10] "Duloxetine is both an inhibitor and a substrate of cytochrome P4502D6 in healthy volunteers." Clinical Pharmacology & Therapeutics, 73(3), 170-177. Link

Sources

- 1. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtracer‐Based Assessment of the Mass Balance, Pharmacokinetics, and Excretion of [14C]Berzosertib, an Intravenous ATR Inhibitor, in Patients With Advanced Solid Tumors: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. droracle.ai [droracle.ai]

- 9. ClinPGx [clinpgx.org]

- 10. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Duloxetine in Human Plasma via LC-MS/MS

This Application Note is structured to serve as a comprehensive technical guide for bioanalytical scientists. It moves beyond standard recipe-style protocols to address the mechanistic and strategic decisions required for robust LC-MS/MS method development.

Internal Standard: Duloxetine-D3.HCl Methodology: Liquid-Liquid Extraction (LLE) coupled with ESI-Positive MRM Target LLOQ: 0.1 ng/mL

Introduction & Scientific Context

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and neuropathic pain.[1][2] As a basic lipophilic amine (pKa ~9.7), it presents specific challenges in bioanalysis, including significant protein binding (>90%) and potential for peak tailing on C18 columns due to silanol interactions.

This protocol utilizes Duloxetine-D3 as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., fluoxetine), Duloxetine-D3 shares virtually identical physicochemical properties and retention times with the analyte. This allows it to perfectly compensate for:

-

Matrix Effects: Ion suppression/enhancement from co-eluting phospholipids.

-

Extraction Efficiency: Variability in recovery during the liquid-liquid extraction process.

-

Ionization Variability: Fluctuations in ESI source efficiency.

Method Development Strategy (The "Why")

Chemistry-Driven Extraction (LLE)

-

Challenge: Duloxetine is highly bound to plasma proteins.[3]

-

Solution: We utilize Liquid-Liquid Extraction (LLE) under alkaline conditions.

-

Mechanism: Adding a weak base (e.g., Ammonium Hydroxide) adjusts the plasma pH > pKa (9.7). This shifts the equilibrium to the uncharged (free base) form, drastically increasing solubility in organic solvents like Methyl tert-butyl ether (MTBE) or n-Hexane. This yields a cleaner extract compared to Protein Precipitation (PP), reducing phospholipid carryover.

Chromatographic Optimization[1]

-

Column Choice: A C18 column with high carbon load and end-capping is essential to minimize secondary interactions with residual silanols, which cause peak tailing for basic drugs.

-

Mobile Phase: An acidic mobile phase (Formic Acid/Ammonium Formate) is selected to ensure the analyte is fully protonated (

) for maximum sensitivity in ESI positive mode.

Experimental Protocol

Chemicals & Reagents[2][4][5][6]

-

Analyte: Duloxetine HCl (Reference Standard).[4]

-

Internal Standard (IS): Duloxetine-D3 HCl.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

-

Additives: Ammonium Formate (10 mM), Formic Acid, Ammonium Hydroxide (25%).

-

Matrix: Drug-free human plasma (K2EDTA).

Instrumentation[1][4]

-

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 5500 / Waters Xevo TQ-S).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

Stock & Working Solutions

-

Stock Preparation: Dissolve Duloxetine and Duloxetine-D3 in Methanol to 1.0 mg/mL. Store at -20°C.

-

IS Working Solution: Dilute D3 stock to ~50 ng/mL in 50% Methanol.

-

Calibration Standards (CC): Spike blank plasma to create a range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation Workflow (LLE)

The following diagram illustrates the critical extraction logic to ensure "Trustworthiness" and reproducibility.

Figure 1: Optimized Liquid-Liquid Extraction (LLE) Workflow. The alkalization step (Yellow) is critical for driving the basic analyte into the organic phase.

LC-MS/MS Conditions[5][7]

Chromatography:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 3.0 min: 20% -> 90% B

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 20% B

-

4.1 - 6.0 min: 20% B (Re-equilibration)

-

Mass Spectrometry (MRM Parameters):

Ionization: ESI Positive (

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | DP (V) | CE (eV) | Mechanism |

| Duloxetine | 298.1 | 154.1 | 60 | 30 | Naphthyl cleavage |

| Duloxetine-D3 | 301.1 | 157.1 | 60 | 30 | Deuterated Naphthyl |

Note: The transition 298.1 -> 44.0 is a common secondary qualifier ion.

Method Validation (Trustworthiness & Integrity)

To ensure this method is a self-validating system , the following parameters must be assessed according to FDA/EMA Bioanalytical Method Validation Guidelines.

System Suitability & Linearity[7][9]

-

Requirement: Calibration curve (

) using a weighted ( -

Self-Validation: The signal-to-noise (S/N) ratio for the LLOQ (0.1 ng/mL) must be

. If S/N < 10, check the evaporation step for losses or the source for contamination.

Matrix Effect (ME) & Recovery (RE)

This is where the Duloxetine-D3 proves its value.

-

Experiment: Compare peak areas of:

-

(A) Standards spiked into extracted blank matrix (Post-extraction spike).

-

(B) Standards in neat solution (Mobile phase).

-

(C) Standards spiked into plasma before extraction.

-

-

Calculation:

-

Matrix Factor (MF):

. (Values < 1.0 indicate suppression). -

IS-Normalized MF:

. Target: ~1.0. -

Recovery:

.

-

Accuracy & Precision[7][9][10]

-

Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels.

-

Inter-day: 3 separate runs.

-

Acceptance:

CV (Coefficient of Variation) and Bias, except

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete phase transfer. | Ensure pH > 10 during extraction. Increase vortex time. |

| Peak Tailing | Silanol interactions. | Increase buffer strength (up to 20mM). Ensure column is end-capped. |

| High Backpressure | Plasma lipids clogging column. | Use a guard column. Ensure supernatant is free of particulates (centrifuge >4000g). |

| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (e.g., ACN:MeOH:IPA:Water + 0.1% Formic Acid). |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Ssentongo, P., et al. (2025). Determination of duloxetine in human plasma via LC/MS and subsequent application to a pharmacokinetic study. ResearchGate. Link

-

Reddy, V. R., et al. (2013).[6] LC-MS/MS Method for Duloxetine Analysis. Scribd / Biomedical Chromatography. Link

-

USP Monograph. (2017).[7] Duloxetine Delayed-Release Capsules. USP-NF.[7] Link

-

Sigma-Aldrich. (n.d.). Duloxetine Alcohol Pharmaceutical Analytical Impurity. Link

Sources

- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duloxetine - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

Protocol for using Duloxetine-D3.HCl as an internal standard in plasma samples.

Application Note: AN-2026-DLX High-Sensitivity Quantitation of Duloxetine in Human Plasma using Duloxetine-D3.HCl as Internal Standard via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the bioanalysis of Duloxetine (Cymbalta) in human plasma.[1][2][3] The method utilizes Duloxetine-D3.HCl as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction variability, and ionization suppression. Unlike structural analogs, the deuterated standard co-elutes with the analyte, providing real-time correction for the significant matrix effects often observed in phospholipid-rich plasma samples. This protocol employs Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and stability, achieving a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.

Chemical & Physical Properties

| Property | Analyte: Duloxetine HCl | Internal Standard: Duloxetine-D3 HCl |

| CAS Number | 136434-34-9 | 1185241-57-5 (Free base) |

| Molecular Formula | C18H19NOS[4][5] · HCl | C18H16D3NOS · HCl |

| Molecular Weight | 333.88 g/mol | 336.90 g/mol |

| pKa | ~9.6 (Basic) | ~9.6 (Basic) |

| LogP | 4.7 (Highly Lipophilic) | 4.7 |

| Solubility | Soluble in MeOH, Water | Soluble in MeOH, Water |

| Stability | Acid Labile (Degrades to naphthol) | Acid Labile |

Critical Mechanistic Factors

The "Acid Labile" Challenge

Duloxetine is chemically unstable in acidic environments, undergoing hydrolysis to form 1-naphthol and a thienyl derivative.

-

Implication: Plasma extraction must be performed under alkaline conditions (pH > 10). Acidic protein precipitation (e.g., TCA) should be avoided.

-

Solution: We utilize a sodium hydroxide or carbonate buffer system during extraction to suppress ionization (rendering the amine neutral) and facilitate transfer into the organic phase, while simultaneously protecting the ether linkage from acid hydrolysis.

Isotopic Purity & Cross-Talk

When using Duloxetine-D3, the isotopic purity is critical. If the D3 standard contains >0.5% of the unlabeled (D0) form, it will contribute to the analyte signal, artificially inflating the calculated concentration (Blank interference).

-

Requirement: Ensure D3 isotopic purity is ≥99 atom % D.

Experimental Protocol

Reagents and Stock Solutions

-

Stock Solution A (Duloxetine): Dissolve 1.0 mg Duloxetine HCl in 10 mL Methanol (Free base equivalent correction factor: 0.89). Store at -20°C.

-

Stock Solution B (IS - Duloxetine-D3): Dissolve 1.0 mg Duloxetine-D3 HCl in 10 mL Methanol.

-

Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a concentration of 50 ng/mL .

-

Extraction Buffer: 0.1 M NaOH or 0.5 M Sodium Carbonate (pH ~10.5).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma sample (Blank, Standard, or QC) into a 2 mL polypropylene tube.

-

IS Addition: Add 50 µL of Working IS Solution (Duloxetine-D3). Vortex for 10 seconds.

-

Alkalinization: Add 200 µL of Extraction Buffer (0.1 M NaOH). Vortex briefly.

-

Note: This adjusts pH > 10, neutralizing the amine charge.

-

-

Extraction: Add 1.5 mL of TBME (tert-Butyl methyl ether) or n-Hexane:Isoamyl Alcohol (98:2) .

-

Agitation: Shake on a reciprocating shaker for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 1.2 mL of the organic (top) layer into a clean glass tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to HPLC vials.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

-

Why: High pH stability is preferred, though the mobile phase is acidic here.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Gradient:

-

0.0 min: 30% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 30% B

-

4.5 min: Stop

-

Mass Spectrometry (MS/MS):

-

Ionization: ESI Positive Mode (+).

-

Source Temp: 450°C.

-

Capillary Voltage: 3.5 kV.[6]

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| Duloxetine | 298.1 | 44.1 | Quantifier | 15 |

| Duloxetine | 298.1 | 154.1 | Qualifier | 25 |

| Duloxetine-D3 | 301.1 | 47.1 | IS Quantifier | 15 |

Note: The transition 298->44 corresponds to the N-methyl fragmentation. Consequently, N-methyl-D3 will shift to 47. If using ring-labeled D3, the transition would be 301->44.

Visual Workflows

Figure 1: Sample Preparation Logic Flow

This diagram illustrates the critical decision points in the extraction process to ensure stability and recovery.

Caption: Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring analyte stability via alkaline buffering.

Figure 2: Internal Standard Correction Mechanism

Why use D3? This diagram explains how the D3 isotope corrects for "invisible" errors like Matrix Effects.

Caption: Figure 2: Mechanism of error cancellation. Because D3 and Analyte co-elute, matrix suppression affects both equally, preserving the accuracy of the ratio.

Validation Criteria (FDA/EMA Guidelines)